(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines a naphthyl group, a thiazole ring, and a mercapto group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Scientific Research Applications
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic uses is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiazole ring or the naphthyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the naphthyl or thiazole rings.
Mechanism of Action
The mechanism by which (5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the compound.
2-Mercapto-1,3-thiazol-4-one: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings that may have comparable chemical properties.
Uniqueness
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its combination of a naphthyl group, a thiazole ring, and a mercapto group
Properties
IUPAC Name |
(1Z)-1-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S2/c16-11-6-5-8-3-1-2-4-9(8)10(11)7-12-13(17)15-14(18)19-12/h1-7,17H,(H,15,18)/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFZTMPTEPAXKI-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CC3=C(NC(=S)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=C\C3=C(NC(=S)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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